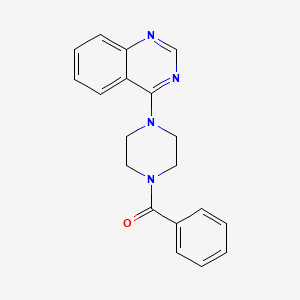

Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone

Description

Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone is a heterocyclic compound featuring a quinazoline core linked to a piperazine ring via a methanone bridge, with an additional phenyl substituent. Quinazoline derivatives are renowned for their pharmacological versatility, particularly in kinase inhibition and anticancer applications. The piperazine moiety enhances solubility and modulates receptor binding, while the phenyl group may influence lipophilicity and metabolic stability.

Properties

IUPAC Name |

phenyl-(4-quinazolin-4-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c24-19(15-6-2-1-3-7-15)23-12-10-22(11-13-23)18-16-8-4-5-9-17(16)20-14-21-18/h1-9,14H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYXJUQVSOBEPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=CC=CC=C32)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801233575 | |

| Record name | Phenyl[4-(4-quinazolinyl)-1-piperazinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801233575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053655-62-1 | |

| Record name | Phenyl[4-(4-quinazolinyl)-1-piperazinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053655-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl[4-(4-quinazolinyl)-1-piperazinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801233575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone typically involves multiple steps, starting with the preparation of the quinazoline and piperazine intermediates. One common synthetic route involves the following steps:

Formation of Quinazoline Intermediate: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

Formation of Piperazine Intermediate: The piperazine ring is often prepared by reacting ethylenediamine with dihaloalkanes.

Coupling Reaction: The quinazoline and piperazine intermediates are then coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.

Industrial Production Methods

Industrial production of Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinazoline N-oxides.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Development

-

Anticancer Activity

- Mechanism of Action : Research indicates that phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone can inhibit specific kinases such as p21-activated kinase 4 (PAK4), which plays a significant role in cancer cell proliferation and survival. By targeting these kinases, the compound may induce apoptosis in cancer cells .

- Case Studies : Several studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, in vitro studies showed that derivatives of this compound exhibited significant cytotoxicity against breast and lung cancer cells .

-

Biochemical Research

- Kinase Interaction Studies : Molecular docking studies have revealed that phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone has favorable interactions within the ATP-binding sites of kinases. This suggests potential for developing selective kinase inhibitors .

- Structure-Activity Relationship (SAR) : Modifications to the quinazoline or piperazine components can significantly affect the potency against specific targets. Understanding these relationships is crucial for optimizing the compound's therapeutic profile .

Comparative Analysis with Other Compounds

The following table summarizes how phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone compares to other quinazoline derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Quinazoline | Basic structure without substituents | Broad-spectrum activity but less specificity |

| 2-Aminoquinazoline | Contains amino group at position 2 | Enhanced biological activity against certain targets |

| 3-[5-(4-substituted phenyl)-1,3,4-thiadiazole] | Incorporates thiadiazole ring | Exhibits different antibacterial properties |

| 6,7-disubstituted 4-chloroquinazoline | Contains chloro substituents | Stronger kinase inhibition compared to unsubstituted |

Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone stands out due to its combination of quinazoline and piperazine structures, enhancing its bioactivity profile and therapeutic applications .

Potential Applications Beyond Oncology

Besides its anticancer properties, phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone shows promise in other areas:

- Antimicrobial Activity : Preliminary studies suggest that quinazoline derivatives may also possess antimicrobial properties, making them candidates for developing new antibiotics .

- Neuropharmacology : The piperazine component is known for its ability to cross the blood-brain barrier, indicating potential applications in treating neurological disorders .

Mechanism of Action

The mechanism of action of Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine ()

- Substituents : A 2-fluorobenzoyl group and 4-nitrobenzyl substitution on piperazine.

- The fluorophenyl group increases metabolic stability compared to unsubstituted phenyl .

[4-(4-Fluorobenzyl)piperazin-1-yl]methanone Derivatives ()

- Applications : These compounds are explored as tyrosine kinase inhibitors. The 4-fluorobenzyl group enhances selectivity for ATP-binding pockets in kinases.

- Synthesis : Prepared via benzoylation of 1-(4-fluorobenzyl)piperazine, yielding derivatives with CAS-registered compounds (e.g., 7–19), though detailed pharmacological data remain unpublished .

Phenyl-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone ()

- Structure : Features a pyridylethyl group on piperazine.

- Bioactivity: Pyridine substituents often improve water solubility and metal-binding capacity, relevant for CNS-targeting drugs.

Heterocyclic Hybrids

Pyrazole-Benzophenone Derivatives ()

- Example: Phenyl-(3-phenyl-1H-pyrazol-4-yl)-methanone.

- Synthesis: Achieved via hydrazine reflux (90% yield), highlighting efficient cyclization methods.

Sulfonyl-Substituted Piperazines ()

- Example: 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone.

- Features : The methylsulfonyl group enhances solubility and hydrogen-bonding capacity, critical for kinase inhibition (e.g., pyrazolo[3,4-d]pyrimidine derivatives in ) .

Comparative Data Tables

Table 1: Structural and Functional Comparisons

Table 2: Substituent Effects on Pharmacokinetics

Research Findings and Implications

- Synthetic Strategies: Piperazine-methanone derivatives are typically synthesized via nucleophilic acyl substitution (e.g., benzoyl chloride reactions with piperazines, as in ) .

- Activity Trends : Electron-withdrawing groups (e.g., nitro, sulfonyl) improve target engagement but may increase toxicity (e.g., ’s H302 hazard) .

- Safety Profiles: Halogenated or sulfonated derivatives often require careful handling (e.g., ’s safety data), whereas non-halogenated analogs (e.g., pyridine-linked compounds) show lower risks .

Biological Activity

Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone, a compound belonging to the quinazoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. Quinazolines are known for their potential as therapeutic agents, particularly in oncology and infectious diseases. This article explores the biological activity of Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone is characterized by its quinazoline core linked to a piperazine moiety. The structural features contribute to its biological activity, particularly in targeting various receptors and enzymes.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 312.38 g/mol |

| IUPAC Name | Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone |

| Solubility | Soluble in DMSO, sparingly soluble in water |

Anticancer Properties

Research indicates that Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone exhibits significant anticancer activity. It has been shown to inhibit key proteins involved in cancer cell proliferation and survival.

Mechanism of Action:

- Inhibition of BRD4 and PARP1: The compound acts as a dual inhibitor of bromodomain-containing protein 4 (BRD4) and poly(ADP-ribose) polymerase 1 (PARP1), which are critical in cancer cell survival and DNA repair mechanisms. This dual inhibition leads to enhanced apoptosis in breast cancer cell lines such as MDA-MB-468 and MCF-7 .

- Cell Cycle Arrest: It induces cell cycle arrest at the G1 phase, preventing the progression of cancer cells .

Antimicrobial Activity

Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone has also demonstrated antibacterial and antifungal properties. Studies have shown its effectiveness against various microbial strains, suggesting potential applications in treating infections .

Antioxidant Activity

The compound exhibits antioxidant properties, contributing to its therapeutic potential. It has been evaluated for its ability to scavenge free radicals, with certain derivatives showing higher antioxidant capacity than standard reference antioxidants like ascorbic acid .

Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of quinazoline derivatives, Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone was found to significantly reduce tumor growth in xenograft models without causing toxicity or weight loss in subjects . The study highlighted the compound's potential as a safe therapeutic agent for breast cancer.

Study 2: Antimicrobial Screening

Another research effort screened various quinazoline derivatives for antimicrobial activity, where Phenyl-(4-quinazolin-4-yl-piperazin-1-yl)-methanone exhibited promising results against both Gram-positive and Gram-negative bacteria . This finding supports further investigation into its use as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.